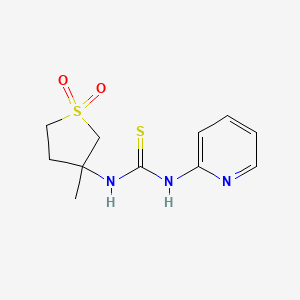

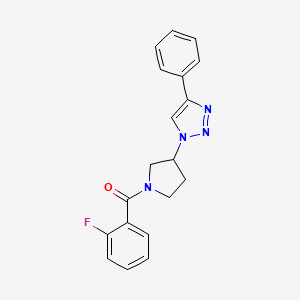

1-(3-Methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-Methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea” is likely to be a complex organic molecule. It seems to contain a thiourea derivative, a sulfone, and a tetrahydro-thiophene .

Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered dioxothiolan ring, a pyridinyl group, and a thiourea moiety . The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Organocatalytic Synthesis

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates significant biological activities, where enantioselective approaches enable the rapid synthesis of derivatives with high enantiopurity and structural diversity. This method, involving asymmetric catalytic three-component 1,3-dipolar cycloaddition, offers a new avenue to medicinal chemistry and diversity-oriented synthesis due to its high yield, excellent stereoselectivities, and unusual regiochemistry under mild conditions (Chen et al., 2009).

Corrosion Inhibition

The compound's efficacy in inhibiting mild steel corrosion in acidic mediums highlights its potential as a corrosion inhibitor. The inhibition efficiency increases with concentration, affecting both anodic dissolution of steel and hydrogen evolution reaction. This research provides insights into its adsorption behavior and the mechanism of corrosion inhibition (Hosseini & Azimi, 2009).

Multinuclear NMR Study and Crystal Structures

Multinuclear NMR spectroscopy and crystal structure analyses reveal the complex formation and interaction dynamics of derivatives, providing a foundation for understanding their chemical behaviors and potential applications in designing new compounds with specific properties (Tessier & Rochon, 1999).

Biological System Modeling

The characterization of N2S(alkylthiolate)-coordinated Pb2+ compounds offers insights into the potential biological interactions of lead with cysteine-rich metal-binding sites in proteins. This research provides a model for understanding the structural and chemical basis of lead's biological effects, contributing to the broader field of bioinorganic chemistry (Andersen et al., 2006).

Antioxidant Activity

The study on catalytic chain-breaking pyridinol antioxidants introduces compounds with significant antioxidant activity, exceeding that of alpha-tocopherol. Their ability to quench peroxyl radicals efficiently and the catalytic mode of action in the presence of thiol reducing agents open up possibilities for their use in biological systems as protective agents against oxidative stress (Kumar et al., 2010).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with.

Propriétés

IUPAC Name |

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-pyridin-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-11(5-7-18(15,16)8-11)14-10(17)13-9-4-2-3-6-12-9/h2-4,6H,5,7-8H2,1H3,(H2,12,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQFXSSMIBGPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2773693.png)

![N-[[3-(Trifluoromethyl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2773699.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2773704.png)

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2773706.png)

![2-[(4-Chloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2773708.png)

![N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2773713.png)

![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773714.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2773715.png)